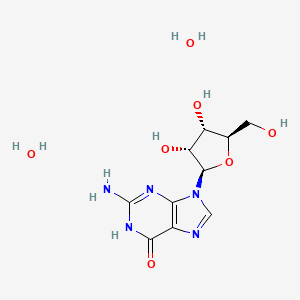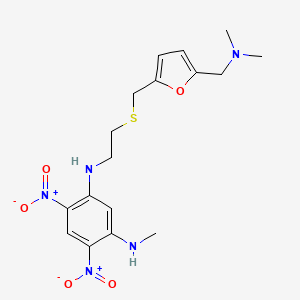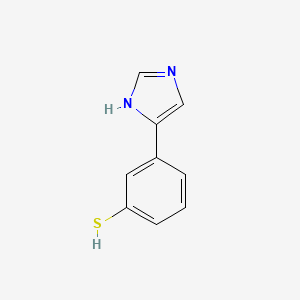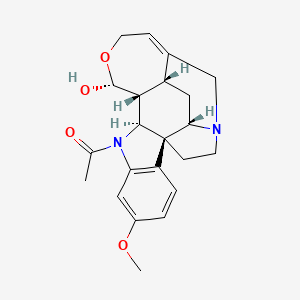
11-Methoxydiaboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Methoxydiaboline is an indole alkaloid compound that has been isolated from various species of the Strychnos genus, particularly Strychnos malacoclados . This compound is known for its complex molecular structure and potential biological activities, making it a subject of interest in phytochemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methoxydiaboline involves multiple steps, typically starting from simpler indole derivatives. The process often includes:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.
Functionalization: Introduction of methoxy and other functional groups through reactions such as methylation and acetylation.
Cyclization: Formation of the complex ring structure through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. it can be produced in small quantities for research purposes using advanced organic synthesis techniques. The process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
11-Methoxydiaboline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
11-Methoxydiaboline has several applications in scientific research:
Chemistry: Used as a model compound to study indole alkaloid synthesis and reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in traditional medicine.
Industry: Limited industrial applications due to its complex structure, but it serves as a valuable compound for research and development in pharmaceuticals.
Mécanisme D'action
The mechanism of action of 11-Methoxydiaboline involves its interaction with various molecular targets. It is believed to exert its effects through:
Binding to specific receptors: This can modulate biological pathways and produce therapeutic effects.
Inhibition of enzymes: It may inhibit certain enzymes, leading to altered metabolic processes.
Interaction with cellular components: This can affect cell signaling and function, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
11-Methoxydiaboline is unique among indole alkaloids due to its specific functional groups and complex structure. Similar compounds include:
Diaboline: Another indole alkaloid with a similar core structure but different functional groups.
Brucine: Shares some structural similarities but has distinct biological activities.
Strychnine: A well-known indole alkaloid with a different mechanism of action and higher toxicity.
These compounds highlight the diversity of indole alkaloids and the unique properties of this compound.
Propriétés
Numéro CAS |
36151-16-3 |
|---|---|
Formule moléculaire |
C22H26N2O4 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
1-[(4R,12S,13R,14R,19R,21S)-14-hydroxy-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-11-yl]ethanone |
InChI |
InChI=1S/C22H26N2O4/c1-12(25)24-17-9-14(27-2)3-4-16(17)22-6-7-23-11-13-5-8-28-21(26)19(20(22)24)15(13)10-18(22)23/h3-5,9,15,18-21,26H,6-8,10-11H2,1-2H3/t15-,18-,19+,20-,21+,22+/m0/s1 |
Clé InChI |
CWUAKNMXNCKRQK-ZKRAORQLSA-N |
SMILES isomérique |
CC(=O)N1[C@H]2[C@H]3[C@H]4C[C@H]5[C@@]2(CCN5CC4=CCO[C@H]3O)C6=C1C=C(C=C6)OC |
SMILES canonique |
CC(=O)N1C2C3C4CC5C2(CCN5CC4=CCOC3O)C6=C1C=C(C=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



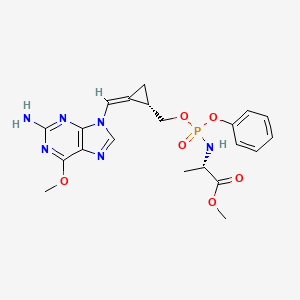
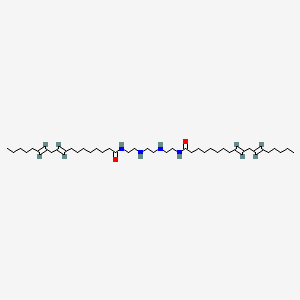
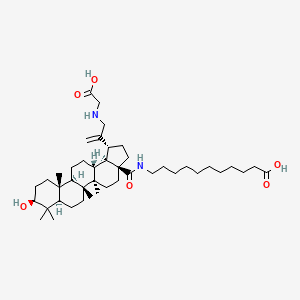

![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)
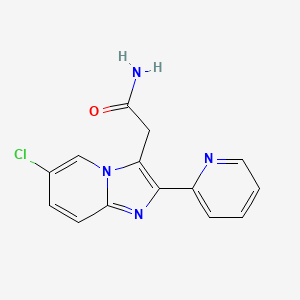
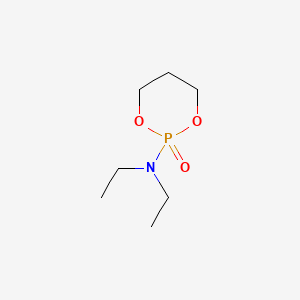
![7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12700846.png)
